![molecular formula C25H27N3O4 B11017608 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide](/img/structure/B11017608.png)
4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide is a complex organic compound that belongs to the class of isoindoloquinazolinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydroisoindolo[2,1-a]quinazolin-11-ones, including our target compound, can be achieved through a one-pot multicomponent Povarov reaction. This reaction involves the condensation of anilines, alkenes (such as trans-anethole, methyl eugenol, and indene), and 2-formylbenzoic acid in the presence of eutectic solvents bearing Lewis or Brønsted acids . The eutectic mixture of ChCl/ZnCl2 (1/2) has been found to be particularly effective, yielding the target compound in 77% isolated yield .
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of reusable solvents and catalysts, as well as mild reaction conditions, are key considerations in scaling up the synthesis for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds .
Scientific Research Applications
4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its interactions with biological targets.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of certain enzymes or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
5-aryl-dihydroisoindolo[2,1-a]quinolin-11-ones: These compounds share a similar core structure and have been studied for their antitumor activities.
5-vinyl dihydroisoindolo[2,1-a]quinolin-11-ones: These compounds also share a similar core structure and have been synthesized using similar methods.
Uniqueness
4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide is unique due to its specific substituents and the resulting biological activities. Its tetrahydro-2H-pyran-4-ylmethyl group, in particular, may confer distinct properties compared to other similar compounds .
Properties
Molecular Formula |
C25H27N3O4 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
4-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(oxan-4-ylmethyl)butanamide |
InChI |
InChI=1S/C25H27N3O4/c29-22(26-16-17-11-14-32-15-12-17)10-5-13-27-23-18-6-1-2-7-19(18)25(31)28(23)21-9-4-3-8-20(21)24(27)30/h1-4,6-9,17,23H,5,10-16H2,(H,26,29) |
InChI Key |
FFIXPQNQUJMUFL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CNC(=O)CCCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


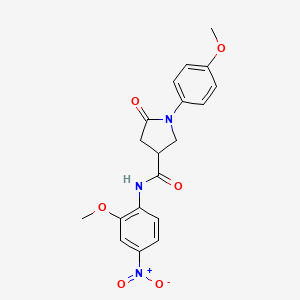
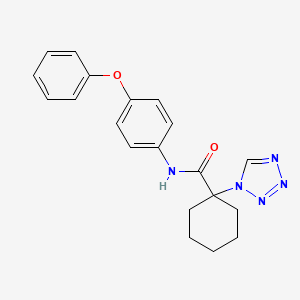
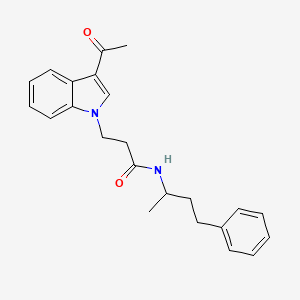
![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B11017559.png)
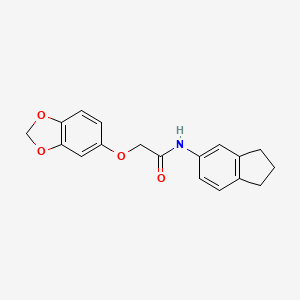
![trans-4-[({[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11017567.png)
![[2-(Furan-2-yl)quinolin-4-yl][4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11017580.png)
![2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B11017591.png)

![Methyl 4-{[(5-{[4-(methoxycarbonyl)benzyl]oxy}-4-oxo-2-phenyl-4H-chromen-7-YL)oxy]methyl}benzoate](/img/structure/B11017596.png)
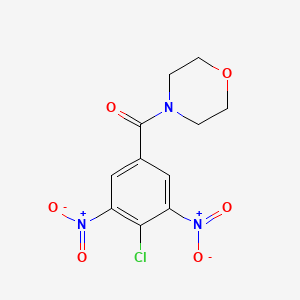
![3-[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butyl]quinazolin-4(3H)-one](/img/structure/B11017609.png)

![N~1~-(4-methyl-1,3-thiazol-2-yl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide](/img/structure/B11017619.png)
